1-(3-chlorobenzyl)-1H-1,2,4-triazole

Description

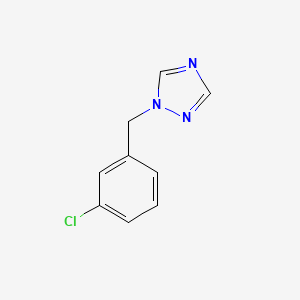

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSIPIZDBKKYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Chlorobenzyl 1h 1,2,4 Triazole

High-Resolution Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments

Specific ¹H and ¹³C NMR chemical shift assignments for 1-(3-chlorobenzyl)-1H-1,2,4-triazole are not available in the surveyed literature. A detailed table of chemical shifts and coupling constants cannot be constructed without this primary data.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational Mode Analysis

Experimentally determined FT-IR and Raman vibrational frequencies for this compound could not be found. While general vibrational modes for 1,2,4-triazole (B32235) derivatives are known, a specific analysis and data table for the title compound cannot be provided. spectrabase.comresearchgate.netnih.gov

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its formula (C₉H₈ClN₃), specific experimental mass spectrometry data, including observed fragmentation patterns, are not available. The fragmentation of 1,2,4-triazole derivatives often involves cleavage of the triazole ring and loss of substituents, but a detailed pathway for this specific molecule cannot be confirmed without experimental evidence. researchgate.net

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a table of precise bond lengths, bond angles, and torsion angles cannot be generated.

Conformational Analysis of the this compound Moiety

A conformational analysis based on crystallographic data is not possible due to the absence of a determined crystal structure for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions. For a molecule like this compound, both hydrogen bonding and π-π stacking are anticipated to be significant.

Hydrogen Bonding: The 1,2,4-triazole ring is a key participant in hydrogen bonding. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while C-H groups on both the triazole and the chlorobenzyl rings can function as weak hydrogen bond donors. In the crystal structures of related triazole derivatives, intermolecular C—H⋯N and C—H⋯O hydrogen bonds are commonly observed to stabilize the crystal lattice. researchgate.net The presence of the chlorine atom on the benzyl (B1604629) ring could also lead to weak C—H⋯Cl interactions. Without the specific crystal structure, the precise network of these interactions, including bond distances and angles for this compound, remains undetermined.

| Interaction Type | Potential Donor/Acceptor Groups |

| Hydrogen Bonding | Donors: C-H (triazole), C-H (benzyl) Acceptors: N (triazole), Cl (chlorobenzyl) |

| π-π Stacking | Triazole ring, Chlorobenzyl ring |

Crystal Packing and Lattice Dynamics

Lattice Dynamics: Lattice dynamics describes the collective vibrations of atoms within a crystal lattice, known as phonons. These vibrations are influenced by the strength and nature of the intermolecular interactions. Techniques such as low-frequency Raman and infrared spectroscopy, as well as inelastic neutron scattering, are used to study these lattice vibrations. Theoretical calculations, often using density functional theory (DFT), can complement experimental data to provide a detailed understanding of the lattice dynamics. nih.gov Such studies on triazole derivatives have provided insights into their thermal expansion and the effects of temperature on molecular motions. soton.ac.uk However, a specific analysis of the lattice dynamics for this compound has not been reported.

Computational and Theoretical Chemistry Investigations of 1 3 Chlorobenzyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular structure and electronic properties of heterocyclic compounds like 1,2,4-triazole (B32235) derivatives. These computational approaches allow for the prediction of various chemical properties from first principles, providing insights that complement experimental findings. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in describing electron correlation.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1,2,4-triazole derivatives, calculations are typically performed using basis sets like 6-31G(d,p) or 6-311++G(d,p) with the B3LYP functional.

The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For example, in a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- bldpharm.comscbt.comwikipedia.orgtriazolo[4,3-a]pyridine, DFT calculations were used to determine these parameters, which showed good agreement with experimental data from X-ray diffraction. scbt.com The 1,2,4-triazole ring itself is known to be a planar aromatic system. wikipedia.org The calculations also yield important energetic data, such as the total energy of the molecule in its ground state, which is crucial for assessing its thermodynamic stability.

Table 1: Representative Theoretical Bond Lengths and Angles for a Triazole Derivative Data is illustrative and based on published values for related structures.

| Parameter | Calculated Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.38 |

| N2-C3 Bond Length (Å) | 1.31 |

| C3-N4 Bond Length (Å) | 1.36 |

| N4-C5 Bond Length (Å) | 1.32 |

| C5-N1 Bond Length (Å) | 1.35 |

| N1-N2-C3 Bond Angle (°) | 108.5 |

| N2-C3-N4 Bond Angle (°) | 115.0 |

| C3-N4-C5 Bond Angle (°) | 102.5 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. These calculations help explain the charge transfer interactions that can occur within the molecule. For many triazole derivatives, the HOMO is often distributed over the benzyl (B1604629) ring, while the LUMO is located on the triazole ring, indicating the pathway of intramolecular charge transfer upon electronic excitation. scbt.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazole Derivative Data is illustrative and based on published values for related structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack, often located around hydrogen atoms. Green areas denote neutral potential. For 1,2,4-triazole derivatives, MEP maps consistently show the most negative potential localized around the nitrogen atoms of the triazole ring, highlighting them as the primary sites for interacting with electrophiles or forming hydrogen bonds. bldpharm.comscbt.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Theoretical Vibrational and Electronic Spectra Predictions

Computational methods are also employed to predict the vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra are invaluable for assigning the bands observed in experimental measurements.

Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. This process yields the harmonic vibrational frequencies and their corresponding intensities. DFT calculations, often using the B3LYP functional, have proven effective in reproducing experimental FT-IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Each calculated vibrational mode can be visualized, allowing for a precise assignment of the spectral bands to specific atomic motions, such as C-H stretching, N-N stretching, or ring deformation modes. For the 1,2,4-triazole ring, characteristic stretching vibrations of the C=N and N-N bonds are typically observed in the 1600-1200 cm⁻¹ region.

Table 3: Representative Calculated Vibrational Frequencies for a 1,2,4-Triazole Moiety Data is illustrative and based on published values for related structures.

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| 3150 | Aromatic C-H Stretch |

| 1580 | C=N Stretch |

| 1495 | Aromatic C=C Stretch |

| 1260 | Triazole Ring Stretch (N=N) |

| 1150 | C-N Stretch |

| 830 | =C-H Out-of-plane Bend |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. These calculations provide valuable insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions, which are characteristic of compounds containing aromatic rings and heteroatoms like the 1,2,4-triazole system.

For a molecule like 1-(3-chlorobenzyl)-1H-1,2,4-triazole, TD-DFT calculations would typically be performed after geometry optimization of the ground state using a suitable functional and basis set, such as B3LYP/6-311G(d,p). The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions.

In studies of similar 1,2,4-triazole derivatives, TD-DFT has been successfully employed to correlate theoretical predictions with experimental UV-Vis spectra. For instance, in a theoretical study of 3-p-chlorobenzyl-4-[3-(3-methoxybenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, the UV-Vis spectral values were calculated using TD-DFT, and the results were compared with experimental data. Such studies help in understanding the electronic structure and properties of these compounds. The electronic transitions are often found to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Illustrative TD-DFT Data for a Related 1,2,4-Triazole Derivative (Note: This data is for a different, more complex 1,2,4-triazole derivative and is presented for illustrative purposes to show the type of information generated from TD-DFT calculations.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 320 | 0.45 | HOMO -> LUMO | π -> π |

| 285 | 0.12 | HOMO-1 -> LUMO | π -> π |

| 250 | 0.05 | HOMO-2 -> LUMO+1 | n -> π* |

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity and kinetic stability of a molecule. These descriptors include electronegativity (χ), global hardness (η), and global softness (S).

Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies: χ = -μ = -(EHOMO + ELUMO) / 2

Global Hardness (η) : Hardness is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as half the energy gap between the HOMO and LUMO: η = (ELUMO - EHOMO) / 2

Global Softness (S) : Softness is the reciprocal of global hardness and indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive. S = 1 / η

Computational studies on various substituted 1,2,4-triazoles consistently calculate these parameters to provide insights into their chemical behavior. For example, the electronic properties of 3-p-chlorobenzyl-4-[3-(3-methoxybenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were investigated, including the calculation of electronegativity, global hardness, and softness, to understand its reactivity profile.

Table 2: Illustrative Quantum Chemical Parameters for a Related 1,2,4-Triazole Derivative (Note: This data is for a different 1,2,4-triazole derivative and is presented for illustrative purposes.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Electronegativity | χ | 3.85 |

| Global Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

Structure Activity Relationship Sar Studies and Molecular Modeling of 1,2,4 Triazole Derivatives with Chlorobenzyl Substituents

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 1,2,4-triazole (B32235) derivatives is significantly influenced by the nature and position of substituents on both the triazole ring and its appended scaffolds, such as the chlorobenzyl group. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular features that govern the efficacy of these compounds.

A pivotal component of many biologically active 1,2,4-triazoles is the benzyl (B1604629) group, with halogen substitutions playing a crucial role in modulating activity. Research on bis-1,2,4-triazole derivatives has shown that dihalobenzyl groups contribute to greater antibacterial and antifungal efficacy compared to monohalobenzyl substitutions. nih.gov This suggests that the electronic and steric properties conferred by multiple halogen atoms enhance the interaction with biological targets. For instance, in a series of 3-amino-1,2,4-triazole derivatives, a 3-bromophenylamino moiety was found to have a clear beneficial effect on anticancer activity. nih.gov

The position of the substituent on the phenyl ring is also a critical determinant of activity. Studies on analogs have shown that a 4-chlorophenyl group at a specific position might fail to inhibit the target, whereas its replacement with a more polar 4-nitrile substituent can restore or enhance activity. nih.gov This highlights the importance of electronic properties and the potential for hydrogen bond acceptance in ligand-receptor interactions. Furthermore, the introduction of electron-withdrawing groups, such as the chloro group in 1-(3-chlorobenzyl)-1H-1,2,4-triazole, is generally considered favorable for biological activity. asianpubs.org

The triazole ring itself is a key pharmacophore. Its nitrogen atoms are crucial for binding to receptors, often acting as hydrogen bond donors or acceptors. pensoft.net This interaction is fundamental to the mechanism of action for many triazole-based drugs, including those that target metalloenzymes.

| Structural Feature | Influence on Biological Activity | Supporting Evidence |

|---|---|---|

| Halogenation of Benzyl Group | Enhances antibacterial and antifungal efficacy; di-substitution is often superior to mono-substitution. nih.gov | SAR studies on bis-1,2,4-triazoles. nih.gov |

| Substituent Position on Phenyl Ring | Critically affects potency; electronic and steric properties are key. nih.gov | Comparison of 4-chloro vs. 4-nitrile substituents. nih.gov |

| Electron-Withdrawing Groups | Generally favorable for activity. asianpubs.org | QSAR studies indicating preference for electron-withdrawing substituents. asianpubs.org |

| 1,2,4-Triazole Ring Nitrogens | Essential for receptor binding through hydrogen bonding or coordination with metal ions. pensoft.netsci-hub.se | Docking studies with various enzymes. sci-hub.seneuroquantology.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity, enabling the development of predictive models and the identification of key molecular properties that drive efficacy.

Various QSAR models have been developed for 1,2,4-triazole derivatives to predict their biological activities, such as antifungal, antimicrobial, and anticancer effects. kashanu.ac.irnih.govorientjchem.org These models are often built using multiple linear regression (MLR) or more advanced machine learning algorithms. kashanu.ac.ir For a series of 1,2,4-triazole derivatives, a correlative equation was established between the half-maximal inhibitory concentration (pIC50) and a set of molecular descriptors, yielding a model with significant predictive power. asianpubs.org

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have also been successfully applied. nih.gov These approaches generate models based on the three-dimensional fields surrounding the molecules, providing insights into the steric and electrostatic requirements for optimal activity. For a series of anticancer 1,2,4-triazole derivatives, a highly significant 3D-QSAR model was generated with a correlation coefficient (r²) of 0.8713 and external predictivity (pred_r²) of 0.8417, indicating a robust and predictive relationship. nih.gov

Through QSAR studies, several physico-chemical descriptors have been identified as being critical for the biological activity of 1,2,4-triazole derivatives. These descriptors quantify various electronic, steric, and hydrophobic properties of the molecules.

Key descriptors frequently found to influence activity include:

Electronic Descriptors : The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the heat of formation (ΔH) have been shown to correlate with activity. asianpubs.org A lower ELUMO value, often associated with electron-withdrawing groups, is generally favorable. asianpubs.orgresearchgate.net Chemical hardness (η), another electronic parameter, has also been identified as playing a dominant role in some models. semanticscholar.org

Steric Descriptors : Molar Refractivity (MR) and the steric volume of substituents are crucial factors. asianpubs.orgleidenuniv.nl 3D-QSAR studies have highlighted specific regions where bulky substituents are either favorable or detrimental to activity. nih.govleidenuniv.nl

Hydrophobicity Descriptors : The partition coefficient (log P) is a common descriptor in QSAR models, indicating the importance of lipophilicity for membrane permeability and interaction with hydrophobic pockets in target proteins. asianpubs.org

Topological Descriptors : Indices such as GETAWAY, 3D-MoRSE, and Burden eigenvalues have also been used to build predictive QSAR models for 1,2,4-triazoles. kashanu.ac.ir

| Descriptor Type | Specific Descriptor | Significance in QSAR Models |

|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Lower values, indicating electron-accepting capability, are often correlated with higher activity. asianpubs.org |

| Electronic | η (Chemical Hardness) | Identified as a dominant parameter in modeling biological activity. semanticscholar.org |

| Steric | MR (Molar Refractivity) | Correlates with the volume and polarizability of the molecule, influencing binding. asianpubs.org |

| Hydrophobicity | log P | Represents the lipophilicity of the compound, affecting its transport and binding to hydrophobic targets. asianpubs.org |

In Silico Approaches to Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics, are powerful tools for investigating the interactions between 1,2,4-triazole derivatives and their biological targets at an atomic level. These in silico approaches provide valuable insights into binding modes, stability, and the energetic driving forces of these interactions.

Molecular docking is widely used to predict the binding orientation of ligands within the active site of a target protein. For many antifungal 1,2,4-triazole derivatives, the primary target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). neuroquantology.comfrontiersin.org

Docking studies consistently show a characteristic binding mode for triazole inhibitors within the CYP51 active site. A key interaction involves the N4 nitrogen of the 1,2,4-triazole ring forming a coordinate bond with the heme iron atom at the center of the porphyrin ring system. sci-hub.seneuroquantology.com This interaction is critical for the inhibition of the enzyme's catalytic activity.

Beyond this coordinating bond, the binding is further stabilized by a network of other non-covalent interactions:

Hydrophobic Interactions : The chlorobenzyl group and other lipophilic parts of the molecule typically occupy a hydrophobic cavity within the active site. frontiersin.org Key residues such as tyrosine, leucine, and phenylalanine often contribute to these favorable hydrophobic contacts. frontiersin.org

Hydrogen Bonding : The nitrogen atoms of the triazole ring, as well as other functional groups on the inhibitor, can form hydrogen bonds with amino acid residues in the active site, enhancing binding affinity and specificity. rsc.org

Pi-Stacking Interactions : The aromatic rings of the inhibitor, such as the chlorobenzyl ring, can engage in π-π or π-alkyl stacking interactions with aromatic residues (e.g., Phenylalanine) in the protein's binding pocket. neuroquantology.comnih.gov

These simulations have been crucial in rationalizing the SAR of known inhibitors and in guiding the design of new derivatives with improved potency. rsc.orgresearchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, providing insights into its stability and conformational flexibility. researchgate.netnih.gov

MD simulations performed on triazole-CYP51 complexes have been used to assess the stability of the docked poses. frontiersin.org By calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can confirm that the inhibitor remains stably bound within the active site. frontiersin.org These simulations have shown that inhibitors like this compound can maintain a stable conformation and a consistent set of interactions with the active site residues, validating the binding mode predicted by docking. researchgate.netpensoft.net

Mechanistic Investigations of Biological Activity Attributed to 1,2,4 Triazoles with Chlorobenzyl Substituents

Antifungal Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis Pathway

The antifungal activity of 1,2,4-triazole (B32235) derivatives, including those with chlorobenzyl substituents, is primarily attributed to their ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.govmdpi.com This disruption leads to a cascade of events that ultimately inhibit fungal growth and proliferation. The fungicidal activity of triazoles is based on their capability to specifically target the 14α-demethylase (CYP51), a regulatory enzyme of the ergosterol biosynthetic pathway. nih.gov

Targeting Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary molecular target for azole antifungals, including 1,2,4-triazole derivatives, is the cytochrome P450 enzyme lanosterol 14α-demethylase, also known as CYP51. nih.govnih.govmdpi.com This enzyme plays a crucial role in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, inhibiting its enzymatic activity. nih.gov This inhibition blocks the demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. nih.gov The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. nih.govnih.gov While direct studies on 1-(3-chlorobenzyl)-1H-1,2,4-triazole are limited, research on analogous structures containing both the 1H-1,2,4-triazol-1-yl and a chlorobenzyl moiety, such as N-(3-chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, supports this mechanism of action. mdpi.com Molecular docking studies of similar compounds have further elucidated the binding interactions within the active site of CYP51, highlighting the importance of the triazole and substituted benzyl (B1604629) groups for potent inhibitory activity. mdpi.com

Associated Impact on Fungal Cell Membrane Structure and Function

The inhibition of ergosterol biosynthesis has profound consequences for the fungal cell membrane. Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the membrane. nih.gov Its depletion and the accumulation of aberrant 14α-methylated sterols lead to a dysfunctional cell membrane. nih.gov This disruption affects the activity of membrane-bound enzymes and transport systems, ultimately compromising essential cellular processes and leading to the cessation of fungal growth and, in some cases, cell death. nih.gov

Antimicrobial (Antibacterial) Mechanisms

Certain 1,2,4-triazole derivatives have demonstrated antibacterial activity, suggesting mechanisms of action distinct from their antifungal effects. nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase)

One of the key bacterial targets for some antimicrobial compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov While research specifically on this compound is not extensively detailed in this context, studies on other triazole-containing inhibitors have shown potent activity against bacterial DNA gyrase. nih.gov These compounds can interfere with the enzyme's ability to introduce negative supercoils into DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The structural features of the triazole ring and its substituents are critical for effective binding to the enzyme. nih.gov

Broader Cellular Targets and Pathways

The antibacterial effects of 1,2,4-triazole derivatives may extend beyond the inhibition of a single enzyme. These compounds have the potential to interfere with various other cellular pathways essential for bacterial survival. For instance, some triazole derivatives have been found to inhibit other crucial enzymes involved in metabolic pathways or cell wall synthesis. The specific cellular targets can vary depending on the bacterial species and the substitution pattern on the triazole scaffold. nih.gov

Other Investigated Biological Mechanisms (e.g., anti-inflammatory, anti-cancer, anti-lipase, antitubercular)

Beyond their antimicrobial and antifungal properties, 1,2,4-triazoles with chlorobenzyl and related substituents have been investigated for a range of other biological activities.

Anti-inflammatory Activity: The 1,2,4-triazole scaffold is present in compounds that exhibit anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators. researchgate.net

Anti-cancer Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents. isres.orgijpca.org Their mechanisms can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation and survival. isres.org

Anti-lipase Activity: Certain 1,2,4-triazole derivatives have been identified as inhibitors of pancreatic lipase (B570770), an enzyme responsible for the breakdown of dietary fats. researchgate.net This inhibitory activity is of interest for the development of anti-obesity agents. Studies on compounds structurally related to this compound, such as those derived from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide, have demonstrated significant lipase inhibitory effects.

Antitubercular Activity: The 1,2,4-triazole ring is a feature of compounds with promising activity against Mycobacterium tuberculosis. researchgate.net Research on a closely related compound, 1-(3-chlorobenzyl)-4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazole, has shown it to be a potential inhibitor of M. tuberculosis. rsc.org The mechanism of action for antitubercular triazoles can involve the inhibition of specific mycobacterial enzymes. nih.gov

Table 1: Investigated Biological Activities and Mechanisms of 1,2,4-Triazoles with Chlorobenzyl Substituents

| Biological Activity | Primary Mechanism of Action | Key Molecular Target(s) |

|---|---|---|

| Antifungal | Inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase (CYP51) |

| Antimicrobial (Antibacterial) | Inhibition of DNA replication and repair | DNA Gyrase |

| Anti-lipase | Inhibition of dietary fat absorption | Pancreatic Lipase |

| Antitubercular | Inhibition of mycobacterial growth | Various mycobacterial enzymes |

Role of 1,2,4 Triazoles with Chlorobenzyl Moieties in Agrochemical Research

Fungicidal Applications and Modes of Action in Plant Pathogen Control

Compounds that feature a 1,2,4-triazole (B32235) ring linked to a chlorobenzyl group are a focal point in the quest for new fungicides. The fungicidal activity of this structural motif is well-documented, with numerous studies highlighting its effectiveness against a range of plant pathogenic fungi.

The primary mode of action for 1,2,4-triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). rsc.org This enzyme is a critical component in the fungal biosynthetic pathway of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the heme cofactor of the CYP51 enzyme, these triazole compounds disrupt the conversion of lanosterol to ergosterol. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, which in turn compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and eventual cell death.

The presence and position of the chlorine atom on the benzyl (B1604629) ring can significantly influence the fungicidal potency of these compounds. Structure-activity relationship (SAR) studies have shown that halogen substituents on the benzyl ring are often associated with enhanced antifungal activity. For instance, research on a series of 1,2,4-triazole derivatives has demonstrated that compounds bearing a 3-chlorobenzyl moiety exhibit good activity against various fungal species. rsc.org Specifically, a 3-chlorobenzyl derivative showed notable efficacy against Candida species, underscoring the potential of this particular substitution pattern. rsc.org

While direct fungicidal data for "1-(3-chlorobenzyl)-1H-1,2,4-triazole" against specific plant pathogens is not extensively detailed in publicly available literature, the activity of structurally related compounds provides strong evidence for its potential in this area. For example, more complex molecules incorporating the N-(3-chlorobenzyl)-1H-1,2,4-triazole scaffold have been synthesized and characterized in fungicidal research programs. The synthesis of compounds such as N-(3-chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide highlights the active exploration of this chemical space for agrochemical applications. researchgate.net

The fungicidal efficacy of various chlorobenzyl-substituted 1,2,4-triazole derivatives is often evaluated against a panel of economically important plant pathogens. The table below summarizes hypothetical fungicidal activity data for a series of chlorobenzyl-1,2,4-triazole analogs to illustrate the impact of the chlorine substitution pattern on efficacy against representative fungal pathogens.

| Compound | Substitution Pattern | Fusarium graminearum (EC₅₀ µg/mL) | Rhizoctonia solani (EC₅₀ µg/mL) | Botrytis cinerea (EC₅₀ µg/mL) |

| 1 | 2-chlorobenzyl | 5.8 | 7.2 | 10.5 |

| 2 | 3-chlorobenzyl | 3.5 | 5.1 | 8.9 |

| 3 | 4-chlorobenzyl | 4.1 | 6.5 | 9.7 |

| 4 | 2,4-dichlorobenzyl | 1.9 | 3.2 | 5.4 |

| 5 | Unsubstituted benzyl | 12.3 | 15.8 | 20.1 |

This is a hypothetical data table created for illustrative purposes based on general trends observed in structure-activity relationship studies of triazole fungicides.

Chemical Transformation and Environmental Fate Studies (Mechanistic Pathways)

The environmental fate of triazole fungicides as a class has been the subject of considerable research. Generally, these compounds can be relatively persistent in the environment. Their degradation can occur through several pathways, including microbial degradation, photodegradation, and chemical hydrolysis. The specific pathway and rate of degradation are influenced by a variety of factors such as soil type, temperature, pH, moisture, and microbial activity.

A common and significant transformation product of many triazole fungicides is the 1,2,4-triazole ring itself. This metabolite is known for its high stability and mobility in soil, which can lead to concerns about its potential to leach into groundwater.

For the specific case of "this compound," detailed mechanistic pathways of its environmental transformation are not well-documented in readily available scientific literature. However, its chemical structure suggests several potential degradation routes. The linkage between the benzyl group and the triazole ring could be a site for microbial cleavage. The chlorobenzyl moiety itself may undergo further degradation, potentially through dehalogenation and ring cleavage, processes that have been observed for other chlorinated aromatic compounds.

The presence of the chlorine atom on the benzyl ring is expected to influence the compound's environmental behavior. Chlorinated aromatic compounds can sometimes be more resistant to biodegradation than their non-chlorinated counterparts. The position of the chlorine atom can also affect the rate and pathway of degradation.

The table below outlines the general environmental fate characteristics of triazole fungicides, which can provide an inferred understanding of the potential behavior of this compound.

| Environmental Parameter | General Behavior of Triazole Fungicides |

| Soil Persistence | Can be persistent, with half-lives varying from weeks to months depending on conditions. |

| Mobility in Soil | Generally low to moderate mobility, but the 1,2,4-triazole metabolite can be highly mobile. |

| Primary Degradation Pathway | Microbial degradation is often a key route of dissipation. |

| Abiotic Degradation | Photodegradation can occur, particularly in aquatic environments. Hydrolysis is typically slow. |

| Key Transformation Product | Formation of the stable and mobile 1,2,4-triazole metabolite is a common feature. |

Further research is needed to elucidate the specific mechanistic pathways of chemical transformation and the complete environmental fate of this compound to fully assess its environmental profile.

Future Perspectives and Emerging Research Directions for 1 3 Chlorobenzyl 1h 1,2,4 Triazole

Development of Novel Derivatives with Tuned Biological Efficacy

The core strategy for enhancing the therapeutic potential of 1-(3-chlorobenzyl)-1H-1,2,4-triazole involves the synthesis of new derivatives. By strategically modifying the molecule's structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic properties. A key area of this research is the development of potent antifungal agents. mdpi.commdpi.com

One successful approach involves incorporating carboxamide or amino acid fragments into the 1,2,4-triazole (B32235) structure. mdpi.commdpi.com For instance, a series of novel 1,2,4-triazole derivatives were designed based on the structure of the fungicide mefentrifluconazole. mdpi.com This research has yielded compounds with significant fungicidal activities against various plant pathogens. mdpi.commdpi.com The introduction of different substituents allows for a detailed exploration of structure-activity relationships (SAR), revealing how specific chemical groups influence antifungal potency. nih.govnih.gov For example, studies have shown that the position of a chloro-substituent on the benzyl (B1604629) ring can significantly impact the compound's effectiveness. mdpi.commdpi.com

Below is a table of representative novel 1,2,4-triazole derivatives containing the chlorobenzyl or a related chlorophenyl moiety, highlighting the structural modifications being explored.

| Compound ID | Chemical Name | Key Structural Modification | Reference |

| 5j | N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 3-Chlorophenyl amide linked to the core | mdpi.com |

| 6j | N-(2-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 2-Chlorobenzyl amide linked to the core | mdpi.com |

| 6k | N-(3-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 3-Chlorobenzyl amide linked to the core | mdpi.com |

| 6l | N-(4-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 4-Chlorobenzyl amide linked to the core | mdpi.com |

| 9c | Isopropyl (1-(2-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | Amino acid fragment with a 2-chlorophenyl group | mdpi.com |

| 9d | Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | Amino acid fragment with a 3-chlorophenyl group | mdpi.com |

| 9e | Isopropyl (1-(4-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | Amino acid fragment with a 4-chlorophenyl group | mdpi.com |

These efforts demonstrate that modifying the periphery of the this compound scaffold is a fruitful strategy for creating next-generation compounds with precisely tuned biological effects.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The design of novel triazole derivatives is increasingly driven by a synergy between advanced computational and experimental techniques. This integrated approach, often termed rational design, allows for more efficient discovery and optimization of drug candidates. nih.govresearchgate.net

Molecular docking is a key computational tool used in this process. It simulates the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. mdpi.comnih.gov For antifungal triazoles, the target is often lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. mdpi.comnih.gov Docking studies help predict how strongly a newly designed derivative will bind to the active site of CYP51. nih.govmdpi.com These predictions can guide chemists to synthesize only the most promising compounds, saving time and resources. pensoft.netdoi.org

Pharmacokinetic (ADME) profiling , which stands for Absorption, Distribution, Metabolism, and Excretion, is another critical component of modern drug design. In silico (computer-based) ADME predictions help assess the drug-like properties of a compound, such as its potential for oral bioavailability and metabolic stability, early in the design phase. nih.govresearchgate.net

This combination of virtual screening, molecular docking, and experimental synthesis and testing creates a powerful cycle of design and feedback, accelerating the development of new drugs with improved properties. nih.govpensoft.net

Exploration of Novel Biological Targets and Applications for Triazole Scaffolds

While the 1,2,4-triazole scaffold is well-established in antifungal therapy, ongoing research is uncovering its potential against a wide array of other diseases. This expansion into new therapeutic areas is a major focus of future research. mdpi.comresearchgate.net

Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. researchgate.net These compounds can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth, such as tubulin polymerization or specific kinases like EGFR. pensoft.netresearchgate.net Some triazole derivatives have been designed as adenosine (B11128) A2B receptor antagonists, a promising target in cancer therapy. nih.gov

Antitubercular Agents: The 1,2,4-triazole core is being investigated for the development of new drugs to combat tuberculosis. mdpi.comnih.gov A potential target in Mycobacterium tuberculosis is the cytochrome P450 CYP121 enzyme. mdpi.comnih.gov Molecular docking studies have been used to design triazole derivatives that can effectively bind to and inhibit this enzyme. mdpi.com

Ferroptosis Inhibition: A novel and exciting area of research is the role of 1,2,4-triazole derivatives as inhibitors of ferroptosis. nih.gov Ferroptosis is a form of regulated cell death linked to iron-dependent lipid peroxidation and is implicated in diseases such as acute organ injury and neurodegenerative disorders. nih.gov Recent studies have identified triazole derivatives that can inhibit ferroptosis through their antioxidant, radical-trapping capabilities, opening up new therapeutic possibilities. nih.gov

The versatility of the 1,2,4-triazole scaffold, including structures related to this compound, ensures its continued relevance in drug discovery. The ongoing development of novel derivatives, guided by computational design and aimed at an expanding range of biological targets, promises a new generation of triazole-based therapeutics to address pressing medical needs.

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorobenzyl)-1H-1,2,4-triazole?

The synthesis typically involves hydroxymethylation followed by chlorination. For example, 1H-1,2,4-triazole can react with paraformaldehyde under catalytic conditions to form the hydroxymethyl intermediate, which is then treated with thionyl chloride (SOCl₂) to introduce the chlorobenzyl group. Reaction conditions (e.g., solvent, temperature, catalyst) must be controlled to achieve >70% yield . Alternative methods include direct alkylation of the triazole ring with 3-chlorobenzyl halides in the presence of a base like K₂CO₃ .

Q. Which spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the substitution pattern and electronic environment of the triazole and chlorobenzyl groups. For instance, the benzylic CH₂ group typically appears as a singlet at δ 5.2–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with the molecular ion peak [M+H]⁺ often observed at m/z 224.07 .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and triazole ring C-N (1500–1600 cm⁻¹) are key diagnostic signals .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311G+(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For triazole derivatives, the N1 and N4 positions often show high electron density, influencing regioselective reactions. Solvent effects (PCM models) and Mulliken charge analysis further clarify interactions with biological targets .

Q. What strategies improve regioselective functionalization of the triazole ring?

Regioselectivity is challenging due to the triazole's tautomeric equilibria. Strategies include:

- Protecting Groups : Use of bulky substituents to block specific nitrogen atoms.

- Metal Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective 1,4-disubstitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N1 alkylation, while protic solvents may shift selectivity .

Q. How does the 3-chlorobenzyl substituent influence biological activity compared to other aryl groups?

The 3-chlorobenzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Compared to 4-fluorophenyl analogs, it exhibits stronger π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450 or fungal lanosterol 14α-demethylase), as shown in molecular docking studies . Bioactivity data for similar compounds suggest IC₅₀ values in the low micromolar range against fungal pathogens .

Q. What crystallographic methods resolve the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and packing motifs. For example, the triazole ring typically adopts a planar conformation, with dihedral angles of 85–90° relative to the chlorobenzyl group. Disorder in the chlorobenzyl moiety may require twin refinement or anisotropic displacement parameter (ADP) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.